molecular formula C53H62N10O10 B2682265 PROTAC K-Ras Degrader-1

PROTAC K-Ras Degrader-1

Cat. No.: B2682265
M. Wt: 999.1 g/mol
InChI Key: KGFCORDWMRCVAC-VYIZRSQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC K-Ras Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade the K-Ras protein. K-Ras is a member of the Ras family of proteins, which are involved in cell signaling pathways that control cell growth and differentiation. Mutations in K-Ras are commonly associated with various cancers, making it a significant target for cancer therapy. This compound utilizes the cell’s ubiquitin-proteasome system to selectively degrade the K-Ras protein, thereby inhibiting its function and potentially providing therapeutic benefits in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC K-Ras Degrader-1 involves the conjugation of two distinct ligands: one that binds to the K-Ras protein and another that recruits an E3 ubiquitin ligase. These ligands are connected via a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation to form the PROTAC molecule. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various coupling agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product. The compound is typically stored under nitrogen at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

PROTAC K-Ras Degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with altered chemical properties. These modifications can impact the compound’s ability to degrade K-Ras and its overall efficacy in biological systems .

Scientific Research Applications

Key Features of PROTAC K-Ras Degrader-1

  • Target Specificity : Designed to selectively degrade mutant forms of K-Ras without affecting wild-type K-Ras.
  • Efficacy : Demonstrated potent degradation capabilities in various cancer cell lines expressing mutant K-Ras.
  • Broad Applicability : Potential use across multiple cancer types driven by different K-Ras mutations.

Cancer Treatment

The primary application of this compound is in cancer therapy. Preclinical studies have highlighted its effectiveness against various KRAS-driven tumors:

StudyModelResults
ACBI3 PROTAC240 cancer cell linesIC50 = 478 nM (mutant) vs. 8.3 μM (wild-type)
KRAS G12D PROTACAsPC-1 xenograft modelSignificant tumor growth suppression
SOS1-directed PROTAC P7CRC patient-derived organoids5x increased activity compared to SOS1 inhibitor BI-3406

These studies illustrate that PROTACs can significantly inhibit tumor growth by targeting and degrading mutant K-Ras proteins.

Overcoming Drug Resistance

One of the significant challenges in treating cancers with K-Ras mutations is the development of resistance to conventional therapies. By employing a degradation strategy rather than mere inhibition, this compound may provide a more effective means to circumvent resistance mechanisms.

Combination Therapies

Research indicates that combining PROTACs with existing therapies may enhance treatment efficacy:

  • Combination with KRAS inhibitors : Studies have shown that using SOS1 inhibitors alongside KRAS-targeting PROTACs can yield additive effects, particularly in overcoming resistance seen with single-agent therapies.

Case Study 1: KRAS G12C Degradation

In a study utilizing a specific KRAS G12C degrader (LC-2), researchers observed:

  • Degradation Efficiency : Approximately 50% degradation in heterozygous NCI-H358 cells and up to 75% in homozygous NCI-H2030 cells at concentrations as low as 0.59 µM.

Case Study 2: Pan-KRAS Targeting

A novel pan-KRAS degrader was developed targeting multiple KRAS mutants:

  • Efficacy : Demonstrated effective tumor targeting across various KRAS mutations in preclinical models, highlighting its potential for broader application in clinical settings.

Mechanism of Action

PROTAC K-Ras Degrader-1 exerts its effects by inducing the degradation of the K-Ras protein through the ubiquitin-proteasome system. The compound binds to K-Ras and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome. The degradation of K-Ras disrupts its signaling pathways, leading to the inhibition of cell growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC K-Ras Degrader-1 is unique due to its high degradation efficacy (≥70%) in specific cell lines, such as SW1573 cells. Its design allows for selective targeting of K-Ras, minimizing off-target effects and providing a potent tool for cancer research and therapy .

Biological Activity

PROTAC K-Ras Degrader-1 (Compound 518) represents a significant advancement in targeted protein degradation, particularly in the context of oncogenic K-Ras mutations. This compound employs the PROTAC (Proteolysis Targeting Chimera) technology to selectively degrade the K-Ras protein, which is implicated in numerous cancers, including pancreatic, colorectal, and lung cancer. The biological activity of this compound has been characterized through various studies that highlight its efficacy, selectivity, and potential therapeutic applications.

  • Common Name: this compound
  • CAS Number: 2378258-52-5
  • Molecular Formula: C₅₃H₆₂N₁₀O₁₀
  • Molecular Weight: 999.12 g/mol

PROTACs function by harnessing the ubiquitin-proteasome system to induce targeted degradation of specific proteins. This compound specifically recruits the E3 ligase Cereblon (CRBN) to facilitate the ubiquitination and subsequent degradation of K-Ras. This mechanism allows for a more effective reduction of K-Ras levels compared to traditional inhibitors, which often only inhibit the protein's function without degrading it.

In Vitro Studies

In vitro experiments have demonstrated that this compound achieves over 70% degradation efficacy in SW1573 lung cancer cells expressing mutant K-Ras . The compound has shown selective action against mutant forms of K-Ras, significantly reducing levels of the protein while sparing wild-type variants.

Comparative Efficacy

Recent studies have compared this compound with other KRAS-targeted agents:

  • KRAS G12D PROTACs : These compounds have shown picomolar potency in degrading KRAS G12D mutants and effectively suppress MAPK and PI3K/AKT signaling pathways .
  • Pan-KRAS Degraders : A newly developed pan-KRAS degrader demonstrated efficacy against multiple KRAS variants, achieving over 50% protein depletion and inhibiting proliferation in KRAS-driven cancer cell lines .

Case Study 1: SW1573 Cell Line

In a controlled study using the SW1573 cell line, treatment with this compound resulted in:

  • Degradation Rate : ≥70% reduction in K-Ras levels.
  • Cell Viability : Significant decrease in cell viability was observed, indicating effective induction of apoptosis.

Case Study 2: In Vivo Efficacy

In vivo studies utilizing xenograft models have shown that administration of this compound leads to substantial tumor regression in models harboring KRAS mutations. The compound not only reduced tumor size but also exhibited prolonged pharmacodynamic effects, maintaining KRAS degradation for up to one week post-administration .

Data Summary

Study TypeEfficacy (%)Targeted MutantCell LineReference
In Vitro≥70KRAS G12CSW1573
In VitroPicomolarKRAS G12DVarious Cancer Cells
In Vivo>95KRAS MutantsXenograft Models

Properties

IUPAC Name

2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFCORDWMRCVAC-VYIZRSQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H62N10O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.